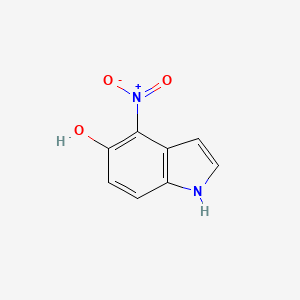

4-nitro-1H-indol-5-ol

Description

BenchChem offers high-quality 4-nitro-1H-indol-5-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-nitro-1H-indol-5-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-nitro-1H-indol-5-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6N2O3/c11-7-2-1-6-5(3-4-9-6)8(7)10(12)13/h1-4,9,11H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RETYFVFLZKTNQL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1NC=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

The Indole Scaffold in Organic Chemistry

Indole (B1671886) and its derivatives are a critical class of heterocyclic compounds, forming the structural basis of numerous natural products, pharmaceuticals, and agrochemicals. researchgate.netopenmedicinalchemistryjournal.com The indole moiety consists of a benzene (B151609) ring fused to a five-membered, nitrogen-containing pyrrole (B145914) ring. wikipedia.org This aromatic structure is a key component in the essential amino acid tryptophan, the neurotransmitter serotonin, and the hormone melatonin. wikipedia.orgpcbiochemres.com The rich chemistry of the indole ring allows for a wide range of chemical transformations, making it a versatile building block in organic synthesis. researchgate.net Classic reactions such as the Fischer, Leimgruber-Batcho, and Reissert indole syntheses have been foundational in accessing this important scaffold, with modern advancements focusing on metal-catalyzed reactions and green chemistry approaches. researchgate.net

The Critical Role of Positional Substitution

The location of substituents on the indole (B1671886) ring profoundly impacts the molecule's electronic properties, reactivity, and biological activity. nih.govresearchgate.net The indole ring is electron-rich, making it susceptible to electrophilic substitution, with the C3 position being the most reactive. wikipedia.orgrsc.org However, the introduction of substituents can direct reactions to other positions. For instance, studies on 4-substituted indoles have shown that the electronic nature of the substituent at this position can significantly alter the molecule's absorption and emission spectra. nih.gov This highlights the importance of regioselective control in the synthesis of substituted indoles to achieve desired molecular properties. smolecule.com The presence and position of electron-donating or electron-withdrawing groups can influence the rate and outcome of chemical reactions. openmedicinalchemistryjournal.com For example, electron-donating groups on the benzene (B151609) ring of an indole can enhance the rate of Fischer indole synthesis, while electron-withdrawing groups can slow it down. openmedicinalchemistryjournal.com

4 Nitro 1h Indol 5 Ol in the Chemical Literature

General Strategies for Indole Core Synthesis Relevant to Nitroindoles

The construction of the indole nucleus itself is a cornerstone of heterocyclic chemistry, with several named reactions offering pathways to this important scaffold. For the synthesis of nitroindoles, these classical methods can be adapted, often by using appropriately substituted nitroaromatic precursors.

Batcho–Leimgruber Indole Synthesis Adaptations

The Batcho-Leimgruber indole synthesis is a powerful and versatile method for constructing the indole ring system, and it is particularly well-suited for the preparation of nitroindoles. wikipedia.orgclockss.org This two-step process begins with the reaction of an o-nitrotoluene derivative with a formamide (B127407) acetal (B89532), such as N,N-dimethylformamide dimethyl acetal (DMF-DMA), to form an enamine. wikipedia.orgclockss.org This intermediate is then subjected to a reductive cyclization to yield the final indole product. wikipedia.org

A key advantage of this method is the wide availability of substituted o-nitrotoluenes, which allows for the synthesis of a diverse range of substituted indoles. wikipedia.orgclockss.org The reaction conditions are generally mild and the yields are often high. wikipedia.org The reductive cyclization step can be achieved using various reducing agents, including palladium on carbon (Pd/C) with hydrogen, Raney nickel and hydrazine (B178648), stannous chloride, or iron in acetic acid. wikipedia.org

For the synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonates, a modification of the Batcho-Leimgruber protocol has been successfully employed. researchgate.net The reaction of (4-methyl-3,5-dinitrophenyl)phosphonates with dimethylformamide dimethyl acetal yields the corresponding enamines, which can then be selectively cyclized to the desired indole derivatives by choosing the appropriate reducing agent. researchgate.net

| Feature | Description |

|---|---|

| Starting Materials | o-Nitrotoluenes and formamide acetals (e.g., DMF-DMA) |

| Key Intermediate | Enamine |

| Second Step | Reductive cyclization |

| Common Reducing Agents | Pd/C and H2, Raney Ni and H2NNH2, SnCl2, Fe/CH3COOH |

| Advantages | High yields, mild conditions, wide variety of accessible substituted indoles |

Reissert Indole Synthesis Parallels

The Reissert indole synthesis provides another classical route to the indole core, starting from o-nitrotoluene and diethyl oxalate (B1200264). wikipedia.org The initial step involves a condensation reaction to form an ethyl o-nitrophenylpyruvate intermediate. wikipedia.org This is followed by a reductive cyclization, typically using zinc in acetic acid, to afford the indole-2-carboxylic acid, which can then be decarboxylated upon heating to give the parent indole. wikipedia.org

While direct application to 4-nitro-1H-indol-5-ol is not explicitly detailed, the principles of the Reissert synthesis are relevant. The methodology's reliance on a nitro-substituted starting material makes it conceptually parallel to the synthesis of other nitroindoles. rsc.orgresearchgate.net The choice of base for the initial condensation can be critical, with potassium ethoxide sometimes yielding better results than sodium ethoxide. wikipedia.org A variety of reducing agents have also been employed in Reissert-type reactions, including ferrous sulfate (B86663) with ammonia, iron powder in acetic acid/ethanol, and sodium dithionite. researchgate.net

A procedure for the synthesis of 4-nitroindole (B16737) itself has been described that parallels the Reissert synthesis. orgsyn.org This method involves the reaction of ethyl N-(2-methyl-3-nitrophenyl)formimidate with diethyl oxalate and potassium ethoxide. orgsyn.org

Other Reductive Cyclization Approaches for Nitrobenzene (B124822) Derivatives

Beyond the named syntheses, a broader strategy for indole formation involves the reductive cyclization of various nitrobenzene derivatives. nih.gov These methods are particularly relevant for preparing indoles with specific substitution patterns that might be difficult to achieve through other routes.

One such approach involves the metal-catalyzed reductive cyclization of 2-nitrostyrene derivatives. beilstein-journals.org Catalysts like iron pentacarbonyl, ruthenium dodecacarbonyl, or rhodium hexadecacarbonyl can be used, although these reactions may require harsh conditions. beilstein-journals.org Milder conditions have been developed using palladium acetate (B1210297) as a catalyst with triphenylphosphine (B44618) as a ligand. beilstein-journals.org

Another strategy is the palladium-catalyzed reductive cyclization of 1-halo-2-nitrobenzene with terminal alkynes. researchgate.net This one-pot, tandem reaction proceeds through a Sonogashira-type coupling followed by reductive cyclization using a palladium dithiolate complex as the catalyst and zinc as the reductant. researchgate.net This method tolerates a broad range of functional groups. researchgate.net Dioxomolybdenum(VI) complexes have also been shown to catalyze the reductive cyclization of nitrostyrenes to indoles using triphenylphosphine as the reductant under mild conditions. researchgate.net

Specific Synthetic Approaches to 4-nitro-1H-indol-5-ol and its Precursors

The direct synthesis of 4-nitro-1H-indol-5-ol requires methods that can introduce both the nitro and hydroxyl groups at the desired positions. This can be achieved either by starting with a pre-functionalized precursor and forming the indole ring, or by functionalizing the indole core after its formation.

Nitration of Indole Precursors

The direct nitration of 5-hydroxyindole is a potential route to 4-nitro-1H-indol-5-ol. The hydroxyl group at the 5-position is an activating group and directs electrophilic substitution to the ortho positions (C4 and C6). However, controlling the regioselectivity of nitration can be challenging, and mixtures of products are often obtained. bhu.ac.in

The use of milder nitrating agents is often necessary to avoid polymerization and other side reactions that can occur with the indole nucleus under strongly acidic conditions. bhu.ac.in Reagents such as cerium (IV) ammonium nitrate (CAN) in the presence of sodium bicarbonate have been used for the regioselective ortho-nitration of hydroxy heterocycles, including 5-hydroxyindole. arkat-usa.org This method has been shown to favor nitration at the less hindered ortho position. arkat-usa.org

| Precursor | Nitrating Agent/Conditions | Product | Key Considerations |

|---|---|---|---|

| 5-Hydroxyindole | Cerium (IV) ammonium nitrate (CAN)/NaHCO3 | Regioselective ortho-nitration | Favors the less hindered position. arkat-usa.org |

| 5-Methoxyindole | Pd-catalyzed nitration with TBN, followed by demethylation | 4-nitro-1H-indol-5-ol | Reported 78% overall yield. |

| Indole | Benzoyl nitrate or ethyl nitrate | 3-Nitroindole | Avoids polymerization under acidic conditions. bhu.ac.in |

Hydroxylation Strategies in Indole Synthesis

Introducing a hydroxyl group onto a pre-existing nitroindole skeleton is another viable synthetic strategy. For instance, the hydroxylation of 4-nitroindole could potentially yield 4-nitro-1H-indol-5-ol.

Enzymatic hydroxylation presents a green and selective method for this transformation. Multicomponent phenol (B47542) hydroxylases (mPHs) have been shown to catalyze the hydroxylation of various indole derivatives. oup.com For example, a multicomponent phenol hydroxylase from Pseudomonas sp. KL28 was able to hydroxylate 4-nitroindole, among other substituted indoles. oup.com Cytochrome P450 enzymes, such as P450 2A6, are also capable of catalyzing the hydroxylation of indoles. nih.gov While the primary product of indole hydroxylation by P450 2A6 is often at the 3-position, mutations in the enzyme can alter its regioselectivity and efficiency for different substituted indoles. nih.gov

Chemical methods for the hydroxylation of aromatic rings can also be considered, although these may lack the regioselectivity of enzymatic methods. The development of synthetic routes that allow for the controlled introduction of a hydroxyl group at the 5-position of a 4-nitroindole precursor remains an area of interest in synthetic organic chemistry.

Derivatization and Functionalization Strategies of 4-nitro-1H-indol-5-ol

The presence of a reducible nitro group, an acylatable hydroxyl group, and a reactive indole core makes 4-nitro-1H-indol-5-ol a versatile building block for the synthesis of more complex molecules. smolecule.com The following sections detail the primary strategies for its derivatization.

Reductive Transformations of the Nitro Group to Amino Functionality

The reduction of the nitro group at the C4 position to an amino group is a fundamental transformation, yielding 4-amino-1H-indol-5-ol. This reaction is pivotal as it introduces a nucleophilic and synthetically versatile amino group, which can participate in a wide array of subsequent reactions.

Catalytic Hydrogenation: A prevalent and efficient method for this reduction is catalytic hydrogenation. sioc-journal.cn This process typically involves the use of a metal catalyst, such as palladium on carbon (Pd/C), in the presence of hydrogen gas. d-nb.infoacs.org The reaction is generally carried out under mild conditions and provides high yields of the corresponding amine. For instance, 4-nitro-1-TIPS-indole has been successfully reduced to the corresponding amine using 10% Pd/C under a hydrogen atmosphere. acs.org

Chemical Reduction: Alternatively, chemical reducing agents can be employed. Stannous chloride (SnCl2) is a classic reagent for the reduction of nitroarenes to anilines and can be applied to the synthesis of aminoindoles from nitroindoles. researchgate.netresearchgate.net The choice of the reducing agent can be crucial for chemoselectivity, especially when other reducible functional groups are present in the molecule.

The resulting 4-amino-1H-indol-5-ol is a valuable intermediate for the synthesis of various derivatives, including those with potential biological activity. The amino group can be acylated, alkylated, or used in the construction of new heterocyclic rings fused to the indole core.

Esterification Reactions of the Hydroxyl Group

The hydroxyl group at the C5 position of 4-nitro-1H-indol-5-ol is amenable to esterification, a reaction that can be used to modify the compound's polarity and pharmacokinetic properties. smolecule.com

Standard esterification procedures can be applied, such as reaction with a carboxylic acid in the presence of an acid catalyst, or with a more reactive acylating agent like an acid chloride or acid anhydride (B1165640) in the presence of a base. The Mitsunobu reaction, which allows for the esterification of alcohols under mild conditions with inversion of stereochemistry (if applicable), is also a potential method, although it is more commonly used for chiral secondary alcohols.

Nucleophilic Substitution Reactions on the Indole Moiety

Direct nucleophilic aromatic substitution (SNA_r_) on the benzene ring of electron-rich indoles is generally challenging. wikipedia.orgyoutube.com However, the presence of the electron-withdrawing nitro group at the C4 position makes the aromatic ring more susceptible to nucleophilic attack, particularly at positions ortho and para to the nitro group. wikipedia.orgmasterorganicchemistry.com

In the case of 4-nitro-1H-indol-5-ol, the incoming nucleophile could potentially displace a suitable leaving group at a position activated by the nitro group. The hydroxyl group at C5, however, is a poor leaving group. Therefore, this type of reaction is more relevant for derivatives of 4-nitro-1H-indol-5-ol where the hydroxyl group has been converted into a better leaving group, or where another leaving group is present on the ring.

It is important to note that nucleophilic substitution can also occur at the C2 or C3 positions of the pyrrole (B145914) ring under certain conditions, or on a side chain attached to the indole nucleus. For example, nucleophilic substitution reactions have been reported for 1-methoxy-6-nitroindole-3-carbaldehyde, where the methoxy (B1213986) group on the nitrogen atom facilitates the reaction.

Electrophilic Aromatic Substitution Reactions on the Indole Ring System

The indole ring is an electron-rich heterocycle and readily undergoes electrophilic aromatic substitution, with the C3 position of the pyrrole ring being the most reactive site. smolecule.com The presence of the nitro and hydroxyl groups on the benzene ring of 4-nitro-1H-indol-5-ol will influence the regioselectivity of such reactions. The hydroxyl group is an activating, ortho-, para-directing group, while the nitro group is a deactivating, meta-directing group.

Halogenation: Halogenation, such as bromination or chlorination, can be achieved using reagents like N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS). Given the high reactivity of the C3 position, electrophilic halogenation would be expected to occur at this site.

Nitration: Further nitration of 4-nitro-1H-indol-5-ol would be directed by the existing substituents. The powerful activating effect of the hydroxyl group would likely direct the incoming nitro group to the C6 position (ortho to the hydroxyl and meta to the existing nitro group). Traditional nitrating agents include a mixture of nitric acid and sulfuric acid.

Friedel-Crafts Reactions: Friedel-Crafts acylation and alkylation are also common electrophilic substitution reactions. These reactions are typically catalyzed by a Lewis acid and would be expected to occur at the C3 position. However, the presence of the deactivating nitro group might require harsher reaction conditions.

The interplay of the directing effects of the hydroxyl and nitro groups, along with the inherent reactivity of the indole nucleus, allows for a range of electrophilic substitution patterns, leading to a variety of functionalized derivatives.

C-H Activation and Functionalization Methodologies

Direct C-H activation has emerged as a powerful tool for the functionalization of indoles, offering an atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.comethernet.edu.et Transition metal catalysts, particularly those based on ruthenium and iridium, have been instrumental in this field. mdpi.comrsc.orgchemrxiv.orgnih.gov

The functionalization can be directed to specific positions of the indole ring by using a directing group, often attached to the indole nitrogen. For 4-nitro-1H-indol-5-ol, after appropriate N-protection and introduction of a directing group, C-H activation could potentially be directed to the C2, C6, or C7 positions.

Ruthenium-catalyzed C-H activation has been employed for the synthesis of various indole derivatives. mdpi.comrsc.orgacs.orgresearchgate.net These reactions can be used to introduce alkyl, aryl, and other functional groups.

Iridium-catalyzed C-H activation has also proven to be highly effective for the functionalization of indoles, including borylation and amination reactions. chemrxiv.orgnih.govrsc.org For example, iridium-catalyzed borylation has been used to introduce a boronic ester at the C7 position of an indole, which can then be further functionalized. chemrxiv.orgrsc.org

These advanced methodologies open up new avenues for the selective derivatization of the 4-nitro-1H-indol-5-ol core, enabling the synthesis of novel compounds with tailored properties.

Palladium-Catalyzed Coupling Reactions for Indole Derivatives

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. organic-chemistry.org These reactions can be applied to halo- or triflyloxy-substituted derivatives of 4-nitro-1H-indol-5-ol to introduce a wide variety of substituents.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. It is a versatile method for the formation of C-C bonds and can be used to introduce aryl or vinyl groups onto the indole scaffold.

Sonogashira Coupling: The Sonogashira reaction couples a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. wikipedia.org This reaction is useful for the synthesis of alkynyl-substituted indoles. mdpi.comnih.gov Patent literature suggests the use of Sonogashira reactions on 4-nitroindole derivatives. google.com

Buchwald-Hartwig Amination: This reaction is a powerful method for the formation of C-N bonds by coupling an amine with an aryl halide. organic-chemistry.orgursinus.eduwikipedia.orglibretexts.orgnrochemistry.com It can be used to introduce primary or secondary amino groups at various positions on the indole ring, provided a suitable halo-substituted precursor is available. The choice of ligands for the palladium catalyst is crucial for the success of this reaction. libretexts.org

These palladium-catalyzed reactions significantly expand the synthetic utility of 4-nitro-1H-indol-5-ol, allowing for the construction of a diverse library of derivatives for various applications.

Interactive Data Table: Functionalization Reactions of Indole Derivatives

| Reaction Type | Reagents and Conditions | Product Type | Reference(s) |

| Reductive Transformation | Pd/C, H₂ | Aminoindole | d-nb.infoacs.org |

| SnCl₂, acid | Aminoindole | researchgate.netresearchgate.net | |

| Esterification | Carboxylic acid, acid catalyst | Ester | smolecule.com |

| Electrophilic Halogenation | NBS or NCS | Haloindole | |

| Electrophilic Nitration | HNO₃, H₂SO₄ | Nitroindole | |

| C-H Borylation | [Ir(COD)(OMe)]₂, B₂pin₂ | Borylated indole | chemrxiv.orgrsc.org |

| Suzuki-Miyaura Coupling | Arylboronic acid, Pd catalyst, base | Arylindole | organic-chemistry.org |

| Sonogashira Coupling | Terminal alkyne, Pd/Cu catalyst, base | Alkynylindole | wikipedia.orgmdpi.comnih.gov |

| Buchwald-Hartwig Amination | Amine, Pd catalyst, base, ligand | Amino-substituted indole | organic-chemistry.orgursinus.eduwikipedia.orglibretexts.orgnrochemistry.com |

Electronic Effects of Nitro and Hydroxyl Substituents on Indole Reactivity

The reactivity of the indole nucleus in 4-nitro-1H-indol-5-ol is profoundly influenced by the electronic properties of the nitro (-NO₂) and hydroxyl (-OH) groups attached to the benzene portion of the molecule. smolecule.com The indole ring itself is an electron-rich aromatic system, which typically favors electrophilic substitution, particularly at the C-3 position. nih.gov However, the substituents at the C-4 and C-5 positions introduce competing electronic effects that modulate this intrinsic reactivity.

The hydroxyl group at C-5 is a strong activating group. Through resonance, its lone pair of electrons increases the electron density of the aromatic ring, particularly at the ortho (C-4, C-6) and para (C-2, though transmission is through the entire system) positions. This electron-donating effect makes the ring more susceptible to electrophilic attack. Conversely, the nitro group at C-4 is a powerful electron-withdrawing group, acting through both inductive and resonance effects. acs.org It strongly deactivates the ring towards electrophilic substitution and makes the molecule more susceptible to nucleophilic attack. acs.org

This "push-pull" arrangement, with an electron-donating group adjacent to an electron-withdrawing group, creates a unique electronic environment. The hydroxyl group's activating effect is somewhat counteracted by the deactivating nitro group. Theoretical studies on substituted indoles have shown that the -NO₂ group has a large deactivating effect, especially at the ortho and para positions relative to itself. acs.org Meanwhile, the hydroxyl group acts as a strong activating, ortho/para-directing group. smolecule.com The net result is a complex reactivity profile where specific positions are activated or deactivated relative to unsubstituted indole, guiding the regioselectivity of various transformations.

Table 1: Summary of Electronic Effects of Substituents on the Indole Ring

| Substituent | Position | Electronic Effect | Influence on Reactivity |

| -OH | C-5 | Electron-donating (Resonance) | Activating, ortho/para-directing (favors attack at C-4, C-6) |

| -NO₂ | C-4 | Electron-withdrawing (Resonance & Induction) | Deactivating, meta-directing (directs away from C-3, C-5) |

Reaction Site Selectivity in 4-nitro-1H-indol-5-ol Transformations

The unique electronic landscape of 4-nitro-1H-indol-5-ol dictates where chemical reactions are most likely to occur.

Reactivity at the Indole Nitrogen (N-1)

The nitrogen atom (N-1) of the indole ring possesses an acidic proton and can act as a nucleophile. N-alkylation and N-acylation are common reactions for indoles. rsc.org For 4-nitro-1H-indol-5-ol, the acidity of the N-H proton is increased by the electron-withdrawing nitro group. However, direct C-alkylation, especially at the nucleophilic C-3 position, can be a competing reaction. organic-chemistry.org

To achieve selective N-alkylation, a strong base is typically employed to deprotonate the indole nitrogen, forming a more potent nucleophile (the indolide anion). rsc.org Common bases include sodium hydride (NaH) in a polar aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF). rsc.org The choice of reaction conditions is critical. For instance, in the synthesis of related indole derivatives, bases like potassium hydroxide (B78521) (KOH) in DMF have been used for N-alkylation. semanticscholar.org The use of a catalytic amount of a base such as 1,4-diazabicyclo[2.2.2]octane (DABCO) with alkylating agents like dimethyl carbonate also provides an effective method for N-methylation under mild conditions. google.com The steric hindrance around the nitrogen and the electronic nature of the substituents on the indole ring influence the efficiency of N-functionalization. acs.org

Reactivity at Carbon Atoms (C-2, C-3, C-4, C-5, C-6, C-7)

The carbon atoms of the indole ring exhibit varied reactivity based on their position and the influence of the substituents.

C-2 and C-3: The pyrrole ring is the most electron-rich part of the indole system. C-3 is generally the most nucleophilic position and the primary site for electrophilic attack in unsubstituted indoles. nih.gov However, the strong deactivating effect of the C-4 nitro group diminishes the reactivity of the entire benzene ring and, to a lesser extent, the pyrrole ring. While C-3 remains a potential reaction site, its reactivity is reduced compared to simple indoles. nih.gov Functionalization at C-2 is less common but can be achieved under specific catalytic conditions, often requiring blocking of the C-3 position or the use of directing groups. semanticscholar.orgorganic-chemistry.org

C-4 and C-5: These positions are already substituted. The C-4 position, bearing the nitro group, is highly electron-deficient and could potentially be a site for nucleophilic aromatic substitution, where a strong nucleophile displaces the nitro group, although this typically requires harsh conditions.

C-6: The C-6 position is ortho to the activating hydroxyl group and meta to the deactivating nitro group. The powerful activating and ortho-directing effect of the hydroxyl group makes C-6 a probable site for electrophilic aromatic substitution. smolecule.comacs.org For example, in Friedel-Crafts reactions of 5-hydroxyindoles, alkylation often occurs at the C-4 or C-6 positions. acs.org

C-7: The C-7 position is less reactive towards electrophiles. It is situated para to the deactivating nitro group and meta to the activating hydroxyl group, generally resulting in low susceptibility to electrophilic attack.

Table 2: Predicted Reactivity at Carbon Positions of 4-nitro-1H-indol-5-ol

| Position | Predicted Reactivity | Rationale | Example Reaction Type |

| C-2 | Low | Less nucleophilic than C-3; deactivated by -NO₂ group. | Catalytic C-H functionalization |

| C-3 | Moderate | Intrinsically most nucleophilic carbon, but deactivated by -NO₂ group. | Electrophilic substitution (e.g., Mannich, Vilsmeier-Haack) |

| C-6 | High | Activated by ortho -OH group. | Electrophilic aromatic substitution (e.g., halogenation, nitration) |

| C-7 | Low | Deactivated by para -NO₂ group. | Generally unreactive to electrophiles |

Exploration of Reaction Mechanisms

Understanding the mechanisms of reactions involving the functional groups of 4-nitro-1H-indol-5-ol is crucial for predicting products and designing synthetic pathways.

Mechanisms of Nitro Group Reduction

The reduction of the nitro group to an amine (4-amino-1H-indol-5-ol) is a synthetically valuable transformation. smolecule.com This can be achieved through several methods, each with a distinct mechanism.

Catalytic Hydrogenation: This is a common and clean method, typically employing a metal catalyst like Palladium on carbon (Pd/C), Platinum(IV) oxide (PtO₂), or Raney Nickel with hydrogen gas (H₂). d-nb.info The mechanism involves the adsorption of the nitro compound and H₂ onto the catalyst surface. The nitro group is reduced stepwise, likely through nitroso (-NO) and hydroxylamine (B1172632) (-NHOH) intermediates, before the final amine is formed. rsc.org

Metal-Acid Reduction: Classic methods involve the use of metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of a strong acid like hydrochloric acid (HCl). nih.gov The mechanism is a series of single-electron transfers from the metal to the nitro group. For example, using zinc, the nitro group is reduced to a nitroso intermediate, which is further reduced to a hydroxylamine and finally the amine. nih.gov

Transfer Hydrogenation: This method uses a hydrogen donor molecule, such as hydrazine or ammonium formate, in the presence of a catalyst (e.g., Pd/C). It avoids the need for pressurized hydrogen gas. The mechanism is similar to catalytic hydrogenation, with the catalyst facilitating the transfer of hydrogen from the donor to the nitro group.

The choice of reducing agent can be critical for selectivity, especially when other reducible functional groups are present. researchgate.net

Mechanisms of Hydroxyl Group Derivatization

The phenolic hydroxyl group at C-5 can be readily derivatized, most commonly through alkylation to form ethers or acylation to form esters. smolecule.com

O-Alkylation (Williamson Ether Synthesis): This reaction involves deprotonating the hydroxyl group with a base (e.g., sodium hydride, potassium carbonate) to form a nucleophilic phenoxide ion. This ion then attacks an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) in a classic Sₙ2 nucleophilic substitution mechanism to yield the corresponding ether. The strength of the base and the nature of the alkylating agent are key factors.

O-Acylation (Esterification): Ester formation can be achieved by reacting the hydroxyl group with an acylating agent such as an acid chloride or an acid anhydride in the presence of a base (e.g., pyridine, triethylamine). The mechanism involves the nucleophilic attack of the hydroxyl oxygen on the electrophilic carbonyl carbon of the acylating agent. The base serves to neutralize the acid byproduct (e.g., HCl) and can also act as a catalyst.

These derivatizations are important for modifying the molecule's properties or for use as a protecting group during other synthetic transformations. google.com

Addition and Cycloaddition Reactions Involving the Indole Ring

The indole ring system, characterized by an electron-rich pyrrole ring fused to a benzene ring, readily participates in addition and cycloaddition reactions. nih.gov The C2-C3 double bond is the most common site for these transformations. The reactivity of 4-nitro-1H-indol-5-ol in such reactions is modulated by its substituents. The electron-withdrawing nitro group deactivates the benzene portion of the ring, while the electron-donating hydroxyl group enhances the nucleophilicity of the scaffold.

Addition Reactions: The most common addition reaction for indoles is electrophilic addition at the C3 position. However, the functional groups of 4-nitro-1H-indol-5-ol offer other possibilities. The hydroxyl group can undergo O-alkylation or esterification, while the secondary amine of the pyrrole ring can be N-alkylated or acylated. smolecule.com The nitro group can be reduced to an amino group under conditions such as catalytic hydrogenation, transforming the electronic character of the molecule and enabling further functionalization. smolecule.com

Cycloaddition Reactions: Cycloaddition reactions provide a powerful method for constructing complex polycyclic systems from simple precursors. The indole C2-C3 π-bond can act as a dipolarophile or dienophile in these reactions. nih.gov

[4+2] Cycloadditions (Diels-Alder Type): While less common for the indole C2-C3 bond to act as the diene, it can serve as a dienophile, reacting with a suitable diene. The reaction outcome is governed by frontier molecular orbital (FMO) theory. nih.gov Thermal conditions typically favor a suprafacial-suprafacial interaction. youtube.com

[3+2] Cycloadditions (1,3-Dipolar Cycloadditions): This is a very common reaction for indoles. Azomethine ylides, nitrile oxides, or nitrones can react with the C2-C3 double bond to form five-membered heterocyclic rings fused to the indole core. nih.govnih.gov For example, the 1,3-dipolar cycloaddition between an azomethine ylide and a substituted indole can produce novel spirooxindole-pyrrolidine compounds. nih.gov

[2+2] Cycloadditions: These reactions, often induced photochemically, can occur between the indole C2-C3 bond and an alkene to form a cyclobutane (B1203170) ring. youtube.com

The specific regioselectivity and stereoselectivity of these reactions for 4-nitro-1H-indol-5-ol would be influenced by the electronic effects of the nitro and hydroxyl groups, which affect the energy levels of the indole's frontier molecular orbitals. nih.gov

| Reaction Type | Description | Potential Reactants with Indole Scaffold | Typical Conditions |

|---|---|---|---|

| [4+2] Cycloaddition | Diels-Alder type reaction where the indole C2-C3 bond acts as a dienophile. | Electron-rich dienes (e.g., Danishefsky's diene) | Thermal or Lewis acid catalysis |

| [3+2] Cycloaddition | Reaction with a 1,3-dipole to form a five-membered ring. | Azomethine ylides, Nitrones, Nitrile Oxides, Azides | Thermal or metal-catalyzed |

| [2+2] Cycloaddition | Formation of a four-membered cyclobutane ring. | Alkenes, Ketenes | Photochemical irradiation |

Multicomponent Reaction Pathways with Indole Scaffolds

Multicomponent reactions (MCRs), where three or more reactants combine in a one-pot synthesis, are highly valued in medicinal chemistry for their efficiency and ability to generate molecular diversity. beilstein-journals.orgdergipark.org.tr The indole scaffold is a privileged structure in MCRs due to its multiple reactive sites, primarily the nucleophilic C3 position and the N1 nitrogen atom. nih.gov

While specific MCRs involving 4-nitro-1H-indol-5-ol are not extensively documented, its structure suggests it would be a viable substrate in several well-known MCRs:

Ugi Reaction: A four-component reaction between an aldehyde, an amine, a carboxylic acid, and an isocyanide. Indole-3-carbaldehydes are common aldehyde components. nih.gov The resulting products are complex α-acylamino carboxamides.

Passerini Reaction: A three-component reaction involving a carboxylic acid, an oxo-component (like an aldehyde), and an isocyanide.

Biginelli Reaction: While classically used for synthesizing dihydropyrimidinones, indole-based variations exist.

Povarov Reaction: A formal [4+2] cycloaddition for the synthesis of tetrahydroquinolines, often using an aniline, an aldehyde, and an activated alkene. Indole can be incorporated into the reactants.

The presence of the nitro and hydroxyl groups on 4-nitro-1H-indol-5-ol could be leveraged to create diverse libraries of compounds. For example, the hydroxyl group could act as the nucleophile in certain MCRs, or the entire molecule could be the amine component after reduction of the nitro group. smolecule.com

| Reaction Name | Number of Components | Core Reactants | Potential Role of an Indole Derivative |

|---|---|---|---|

| Ugi | Four | Aldehyde, Amine, Carboxylic Acid, Isocyanide | Aldehyde (as indole-3-carbaldehyde) or Amine (as aminoindole) |

| Passerini | Three | Aldehyde/Ketone, Carboxylic Acid, Isocyanide | Aldehyde (as indole-3-carbaldehyde) |

| Mannich | Three | Aldehyde, Amine, C-H Acidic Compound | C-H Acidic Compound (at C3 position) |

| Hantzsch Dihydropyridine Synthesis | Four | Aldehyde, 2 equiv. β-Ketoester, Ammonia | Aldehyde (as indole-3-carbaldehyde) |

Stability and Degradation Pathways in Different Chemical Environments

The stability of an organic molecule is crucial for its synthesis, storage, and application. Indole derivatives can be susceptible to degradation, particularly through oxidation. d-nb.info

Oxidative Degradation: A primary degradation pathway for the indole ring involves oxidation. nih.gov The electron-rich pyrrole ring is susceptible to attack by oxidizing agents. A common mechanism proposes the initial oxidation at the C3 position to form an indoxyl intermediate. nih.gov This can be followed by further oxidation at the C2 position, leading to the formation of an isatin-type structure. Ultimately, this can result in the oxidative cleavage of the five-membered pyrrole ring. nih.govsemanticscholar.org

Influence of Substituents: The stability of 4-nitro-1H-indol-5-ol is significantly influenced by its functional groups.

Nitro Group: The strongly electron-withdrawing nitro group generally increases the stability of aromatic rings towards oxidation. However, nitroaromatic compounds can undergo degradation through reduction of the nitro group to nitroso, hydroxylamino, and ultimately amino functionalities, particularly in biological or environmental systems. nih.gov These reduced species can be less stable.

Hydroxyl Group: Phenolic compounds, including those with a 5-hydroxyindole structure, can be prone to oxidation, potentially forming quinone-type structures. This process can be accelerated by light, air (oxygen), and changes in pH. The corresponding 5-aminoindole (B14826) derivatives are known to be potentially unstable against air oxidation. d-nb.info

pH and Light Sensitivity: The stability of 4-nitro-1H-indol-5-ol is likely dependent on pH. In strongly acidic or basic conditions, degradation can be accelerated. researchgate.net The hydroxyl group's acidity and the pyrrole nitrogen's basicity mean the molecule's charge and reactivity will change with pH. Furthermore, like many nitroaromatic and phenolic compounds, it may exhibit sensitivity to light (photolytic degradation), leading to decomposition over time.

Spectroscopic and Structural Elucidation Methodologies in Research

Vibrational Spectroscopy Studies (FTIR)

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule. The absorption of infrared radiation causes molecular vibrations at specific frequencies, which correspond to the stretching and bending of chemical bonds.

Analysis of Characteristic Group Frequencies

The FTIR spectrum of an indole (B1671886) derivative will exhibit characteristic absorption bands that signify the presence of specific functional groups. For 4-nitro-1H-indol-5-ol, key vibrational frequencies would be expected for the N-H and O-H stretching, C-H stretching, N-O stretching of the nitro group, and C=C stretching of the aromatic rings.

| Functional Group | **Expected Vibrational Frequency (cm⁻¹) ** |

| N-H Stretch | 3400-3500 |

| O-H Stretch | 3200-3600 (broad) |

| Aromatic C-H Stretch | >3000 |

| Asymmetric NO₂ Stretch | 1500-1570 |

| Symmetric NO₂ Stretch | 1300-1370 |

| Aromatic C=C Stretch | 1400-1600 |

| C-N Stretch | 1250-1350 |

| C-O Stretch | 1000-1250 |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the detailed structure of organic molecules by providing information about the chemical environment of individual atoms.

Proton NMR (¹H NMR) for Structural Confirmation

Proton NMR (¹H NMR) provides information on the number of different types of protons, their chemical environments, and their proximity to other protons. In the ¹H NMR spectrum of 4-nitro-1H-indol-5-ol, distinct signals would be expected for the N-H proton, the O-H proton, and the protons on the indole ring. The chemical shifts (δ) of these protons are influenced by the electron-withdrawing nitro group and the electron-donating hydroxyl group.

While specific ¹H NMR data for 4-nitro-1H-indol-5-ol is not directly available, data for the related compound 4-nitroindole (B16737) shows characteristic signals. chemicalbook.com The presence of a nitro group generally causes downfield shifts for nearby protons due to its deshielding effect. The hydroxyl proton signal can vary in position and is often broad. The protons on the benzene (B151609) and pyrrole (B145914) rings of the indole nucleus will exhibit complex splitting patterns due to spin-spin coupling. For instance, in indole derivatives, the proton at position 2 of the pyrrole ring often appears as a singlet, while the protons on the benzene ring (positions 4, 6, and 7) will show coupling with their neighbors. youtube.com

| Proton | Expected Chemical Shift (ppm) | Expected Multiplicity |

| N-H | ~10.0-12.0 | Broad Singlet |

| O-H | Variable | Broad Singlet |

| H-2 | ~7.0-7.5 | Triplet or Doublet of Doublets |

| H-3 | ~6.5-7.0 | Triplet or Doublet of Doublets |

| H-6 | ~7.0-7.5 | Doublet |

| H-7 | ~7.5-8.0 | Doublet |

Note: These are estimated values based on general principles and data for related compounds.

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Elucidation

Carbon-13 NMR (¹³C NMR) provides information about the carbon framework of a molecule. Each unique carbon atom in 4-nitro-1H-indol-5-ol would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these carbon atoms are influenced by their hybridization and the electronic effects of the attached functional groups.

Specific ¹³C NMR data for 4-nitro-1H-indol-5-ol is not available in the provided results. However, data for 4-nitroindole can provide some insight. chemicalbook.com The carbons attached to the electron-withdrawing nitro group and the electron-donating hydroxyl group would be significantly shifted. The carbons of the indole ring typically resonate in the range of 100-140 ppm.

| Carbon | Expected Chemical Shift (ppm) |

| C-2 | ~120-125 |

| C-3 | ~100-105 |

| C-3a | ~125-130 |

| C-4 | ~140-145 (due to NO₂) |

| C-5 | ~145-150 (due to OH) |

| C-6 | ~110-115 |

| C-7 | ~115-120 |

| C-7a | ~135-140 |

Note: These are estimated values based on general principles and data for related compounds.

Advanced NMR Techniques (e.g., 2D NMR) in Indole Research

For complex molecules like substituted indoles, one-dimensional NMR spectra can be difficult to interpret fully due to overlapping signals. Advanced two-dimensional (2D) NMR techniques are crucial for unambiguous structural assignment. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, helping to trace the connectivity of protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range couplings between protons and carbons (typically over two or three bonds), which is invaluable for piecing together the entire molecular structure, including the placement of substituents on the indole ring.

These advanced techniques are routinely used in the structural elucidation of novel indole derivatives. researchgate.netjeolusa.com

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also reveal structural information through the analysis of fragmentation patterns.

For 4-nitro-1H-indol-5-ol, the molecular ion peak in the mass spectrum would confirm its molecular weight (178.15 g/mol ). smolecule.com High-Resolution Mass Spectrometry (HRMS) provides a very precise mass measurement, which allows for the determination of the elemental composition of the molecule, further confirming its chemical formula (C₈H₆N₂O₃). mdpi.comrsc.org

The fragmentation pattern observed in the mass spectrum can also provide clues about the structure. For instance, the loss of the nitro group (NO₂) or the hydroxyl group (OH) would result in characteristic fragment ions. The stability of the indole ring means that fragmentation often involves the substituents.

Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight and structural details of a compound. For 4-nitro-1H-indol-5-ol, with a molecular formula of C₈H₆N₂O₃, the exact molecular weight is approximately 178.14 g/mol . smolecule.com In mass spectrometry, the molecule is ionized, and the resulting molecular ion (M+) peak would be expected to appear at a mass-to-charge ratio (m/z) corresponding to this weight.

Electron Impact (EI) ionization often leads to the fragmentation of the molecular ion. The analysis of these fragments provides a molecular fingerprint and confirms the compound's structure. Due to the stable aromatic indole core, the molecular ion peak is expected to be prominent. libretexts.org The fragmentation pattern is influenced by the functional groups present: the nitro (-NO₂) group, the hydroxyl (-OH) group, and the indole ring itself.

Common fragmentation pathways for aromatic nitro compounds can include the loss of NO₂ (a loss of 46 mass units) and the loss of NO followed by CO. miamioh.edu The indole ring itself can undergo complex rearrangements, but a characteristic fragment is often related to the stable bicyclic structure. nih.gov

Table 1: Hypothetical Mass Spectrometry Fragmentation Data for 4-nitro-1H-indol-5-ol

| m/z Value | Possible Fragment Identity | Notes |

|---|---|---|

| 178 | [C₈H₆N₂O₃]⁺ | Molecular Ion (M+) |

| 161 | [M - OH]⁺ | Loss of hydroxyl radical |

| 148 | [M - NO]⁺ | Loss of nitric oxide |

| 132 | [M - NO₂]⁺ | Loss of nitro group |

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound, providing information about its electronic structure. uzh.ch When a molecule absorbs light, an electron is promoted from a lower energy molecular orbital to a higher energy one. libretexts.org The specific wavelengths absorbed are characteristic of the molecule's structure, particularly the presence of chromophores. uzh.ch

Electronic Transitions and Chromophore Analysis

The key chromophore in 4-nitro-1H-indol-5-ol is the nitro-substituted indole ring system. This extended conjugated system is responsible for its absorption in the UV-Vis region. smolecule.com The primary electronic transitions expected for this molecule are π → π* and n → π*. libretexts.org

π → π transitions:* These are high-energy transitions that involve promoting an electron from a π bonding orbital to a π* antibonding orbital. They are characteristic of compounds with double bonds and aromatic systems and typically have high molar absorptivity (ε). uzh.ch The conjugated indole system gives rise to these strong absorptions.

n → π transitions:* These transitions involve promoting a non-bonding electron (from the oxygen atoms of the hydroxyl and nitro groups, or the nitrogen of the indole ring) to a π* antibonding orbital. uzh.ch These transitions are generally lower in energy (occur at longer wavelengths) and have lower intensity compared to π → π* transitions. uomustansiriyah.edu.iq

The presence of the nitro group (-NO₂) and the hydroxyl group (-OH) as auxochromes on the indole chromophore can shift the absorption maxima (λmax) to longer wavelengths (a bathochromic or red shift). uomustansiriyah.edu.iq For example, the nitro group itself is a chromophore that typically absorbs around 270 nm. uomustansiriyah.edu.iq The extended conjugation in 4-nitro-1H-indol-5-ol would likely result in absorption bands in the 200-400 nm range.

Elemental Analysis for Purity and Composition

Elemental analysis, specifically CHN analysis, is a fundamental technique used to determine the mass percentages of carbon, hydrogen, and nitrogen in a sample. nih.gov This method provides experimental confirmation of a compound's empirical formula and is a crucial measure of its bulk purity. nih.gov

The process involves combusting a small, precisely weighed sample in an excess of oxygen. The resulting gases (CO₂, H₂O, and N₂) are collected and measured, allowing for the calculation of the original elemental composition. For the molecular formula of 4-nitro-1H-indol-5-ol, C₈H₆N₂O₃, the theoretical percentages can be calculated. For a sample to be considered pure, the experimentally determined values for C, H, and N must typically be within ±0.4% of the theoretical values, a standard requirement in many scientific journals. nih.gov

Table 2: Theoretical Elemental Composition of 4-nitro-1H-indol-5-ol

| Element | Symbol | Atomic Weight ( g/mol ) | Count | Total Weight ( g/mol ) | Theoretical % | Acceptable Range (±0.4%) |

|---|---|---|---|---|---|---|

| Carbon | C | 12.01 | 8 | 96.08 | 53.98% | 53.58% - 54.38% |

| Hydrogen | H | 1.01 | 6 | 6.06 | 3.40% | 3.00% - 3.80% |

| Nitrogen | N | 14.01 | 2 | 28.02 | 15.74% | 15.34% - 16.14% |

| Oxygen | O | 16.00 | 3 | 48.00 | 26.96% | (by difference) |

| Total | | | | 178.16 | 100.00% | |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique can unambiguously establish the molecular structure, bond lengths, bond angles, and intermolecular interactions of 4-nitro-1H-indol-5-ol, provided a suitable single crystal can be grown.

The analysis would confirm the planarity of the indole ring system and the relative positions of the nitro and hydroxyl substituents on the benzene portion of the ring. Furthermore, it would reveal crucial information about hydrogen bonding. For instance, an intramolecular hydrogen bond could form between the hydroxyl group at position 5 and the nitro group at position 4. Intermolecular hydrogen bonds involving the N-H of the pyrrole ring, the hydroxyl group, and the nitro group would also be identified, dictating how the molecules pack together in the crystal lattice. unesp.br

Precise Geometric Parameters and Conformational Analysis

From the X-ray diffraction data, a detailed table of geometric parameters can be generated. This includes the precise lengths of all covalent bonds and the angles between them. For example, the C-N bonds of the nitro group and the C-O bond of the hydroxyl group would be precisely measured.

Conformational analysis would focus on the orientation of the substituent groups relative to the indole ring. A key parameter would be the torsion angle of the nitro group, which would indicate if it is coplanar with the benzene ring, a factor that influences the molecule's electronic properties. acs.org The data would provide a definitive conformational picture of the molecule in the solid state. nih.gov

Table 3: Expected Geometric Parameters for 4-nitro-1H-indol-5-ol from X-ray Crystallography

| Parameter | Description | Expected Value (Å or °) |

|---|---|---|

| C-C (aromatic) | Average bond length in the benzene ring | ~1.39 Å |

| C-N (indole) | Bond length within the pyrrole ring | ~1.37 - 1.38 Å |

| C-N (nitro) | Bond length between ring and nitro group | ~1.45 - 1.49 Å |

| N-O (nitro) | Average bond length in the nitro group | ~1.22 Å |

| C-O (hydroxyl) | Bond length of the hydroxyl group | ~1.36 Å |

| C-C-C (ring) | Average bond angle within the rings | ~120° |

Thermal Analysis Techniques (DSC/TGA)

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), are used to study the physical and chemical changes that occur in a material as a function of temperature. alstesting.co.th

Differential Scanning Calorimetry (DSC) measures the difference in heat flow required to increase the temperature of a sample and a reference. iitk.ac.in A DSC thermogram for a pure crystalline compound like 4-nitro-1H-indol-5-ol would be expected to show a sharp endothermic peak corresponding to its melting point. The presence of impurities would typically cause this peak to broaden and shift to a lower temperature.

Thermogravimetric Analysis (TGA) measures changes in a sample's mass as it is heated over time. gammadata.se The resulting TGA curve plots mass percentage versus temperature. For 4-nitro-1H-indol-5-ol, the TGA thermogram would likely show thermal stability up to a certain point, followed by one or more steps of mass loss corresponding to decomposition. A significant mass loss corresponding to the loss of the nitro group (NO₂) or other fragments would be expected at elevated temperatures, providing information about the compound's thermal stability. researchgate.net

Table 4: Hypothetical Thermal Analysis Data for 4-nitro-1H-indol-5-ol

| Technique | Parameter | Observation |

|---|---|---|

| DSC | Melting Point (Tₘ) | A sharp endothermic peak indicating melting. |

| TGA | Onset of Decomposition (Tₒ) | Temperature at which significant weight loss begins. |

Computational and Theoretical Investigations of 4 Nitro 1h Indol 5 Ol

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT), ab initio)

Quantum chemical calculations are fundamental tools for exploring the molecular world at the electronic level. Methods are broadly categorized into ab initio and Density Functional Theory (DFT). Ab initio methods are derived directly from theoretical principles without the inclusion of experimental data, while DFT calculates the electronic structure based on the electron density, offering a favorable balance between computational cost and accuracy. For indole (B1671886) derivatives, DFT methods, particularly using functionals like B3LYP, have proven effective in predicting molecular properties. Such calculations are foundational for geometry optimization, vibrational analysis, and understanding the electronic landscape of the molecule.

A crucial first step in any computational analysis is geometry optimization. This process seeks to identify the most stable three-dimensional arrangement of atoms in a molecule—the structure that corresponds to a minimum on the potential energy surface. For 4-nitro-1H-indol-5-ol, theoretical calculations would determine the precise bond lengths, bond angles, and dihedral angles of its lowest-energy conformer. The resulting energetic profile provides the molecule's total energy, heat of formation, and Gibbs free energy, which are essential for assessing its thermodynamic stability. The presence of intramolecular hydrogen bonding, for instance between the hydroxyl group at position 5 and the nitro group at position 4, would be a key feature identified and quantified during this process.

Illustrative Data: Optimized Geometric Parameters This table presents a hypothetical example of the kind of data obtained from a geometry optimization calculation for 4-nitro-1H-indol-5-ol.

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length | C4-N(nitro) | 1.45 Å |

| Bond Length | C5-O(hydroxyl) | 1.36 Å |

| Bond Length | O(hydroxyl)-H | 0.97 Å |

| Bond Angle | C3-C4-C5 | 121.5° |

| Bond Angle | C4-C5-O | 119.8° |

| Dihedral Angle | C5-C4-N-O | 179.5° |

Following geometry optimization, vibrational frequency analysis is performed to confirm that the optimized structure is a true energy minimum. A stable structure will exhibit only positive (real) vibrational frequencies; the presence of any imaginary frequencies would indicate a transition state. Furthermore, this analysis predicts the molecule's infrared (IR) and Raman spectra. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching of the N-H bond in the indole ring, the symmetric and asymmetric stretching of the NO₂ group, or the bending of the O-H bond. By comparing theoretical spectra with experimental data, the accuracy of the computational model can be validated.

Illustrative Data: Calculated Vibrational Frequencies This table provides an example of predicted vibrational modes and their corresponding frequencies for 4-nitro-1H-indol-5-ol.

| Frequency (cm⁻¹) | Vibrational Mode Assignment |

|---|---|

| 3450 | N-H stretch |

| 3300 | O-H stretch |

| 1580 | NO₂ asymmetric stretch |

| 1390 | NO₂ symmetric stretch |

| 1250 | C-O stretch |

| 850 | C-N (nitro) stretch |

Analysis of the electronic structure delves into the distribution and energy of electrons within the molecule, which governs its chemical behavior and reactivity.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. A large energy gap implies high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For 4-nitro-1H-indol-5-ol, the HOMO is expected to be localized over the electron-rich indole ring system, while the LUMO would likely be concentrated on the electron-withdrawing nitro group.

Illustrative Data: Frontier Orbital Energies This table shows representative energy values for the frontier orbitals of a nitro-indole compound.

| Parameter | Energy (eV) |

|---|---|

| HOMO | -6.52 |

| LUMO | -2.89 |

| HOMO-LUMO Gap (ΔE) | 3.63 |

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution across a molecule. It is plotted onto the molecule's electron density surface, using a color scale to denote different potential values. Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. Conversely, blue regions signify positive potential, indicating electron-deficient areas prone to nucleophilic attack. For 4-nitro-1H-indol-5-ol, the MEP map would likely show strong negative potential (red) around the oxygen atoms of the nitro and hydroxyl groups, while the hydrogen atom of the indole N-H group would exhibit a positive potential (blue).

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular wavefunctions into localized bonds, lone pairs, and antibonding orbitals, which closely resemble a classical Lewis structure. This method allows for the quantification of intramolecular interactions, such as hyperconjugation, which involves electron delocalization from a filled (donor) orbital to an adjacent empty (acceptor) orbital. The stabilization energy (E⁽²⁾) associated with these interactions can be calculated, providing insight into the molecule's electronic stability. In 4-nitro-1H-indol-5-ol, significant delocalization would be expected from lone pairs on the hydroxyl oxygen into the aromatic ring and from the ring into the antibonding orbitals of the nitro group.

Illustrative Data: NBO Donor-Acceptor Interactions This table exemplifies key intramolecular interactions and their stabilization energies as determined by NBO analysis.

| Donor NBO (i) | Acceptor NBO (j) | Stabilization Energy E⁽²⁾ (kcal/mol) |

|---|---|---|

| LP(2) O(hydroxyl) | π(C5-C6) | 25.5 |

| π(C5-C6) | π(C4-N(nitro)) | 18.2 |

| LP(1) N(indole) | π(C2-C3) | 45.8 |

| π(C3a-C4) | π(N(nitro)-O) | 15.1 |

Electronic Structure Analysis

Charge Distribution and Reactivity Descriptors

The arrangement of electrons within the 4-nitro-1H-indol-5-ol molecule dictates its chemical behavior. Computational methods such as Density Functional Theory (DFT) are employed to model this distribution and calculate various reactivity descriptors.

Molecular Electrostatic Potential (MEP) Surface: The MEP surface is a visual tool used to identify the electrophilic and nucleophilic sites of a molecule. It maps the electrostatic potential onto the electron density surface. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while positive potential regions (blue) are electron-poor and susceptible to nucleophilic attack. In molecules like 4-nitro-indole-3-carboxaldehyde, the reactive sites can be clearly visualized using MEP surfaces. researchgate.netnih.gov

Fukui Functions and Frontier Molecular Orbitals (FMOs): The reactivity of a molecule can be further understood by analyzing its Frontier Molecular Orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining molecular reactivity and stability. researchgate.net Fukui functions are used to pinpoint specific atomic sites within the molecule that are most likely to act as electrophiles or nucleophiles. nih.gov

A summary of key reactivity descriptors and their implications is presented below.

| Descriptor | Information Provided | Relevance to 4-nitro-1H-indol-5-ol |

| HOMO Energy | Electron-donating ability | Identifies regions likely to donate electrons in a reaction. |

| LUMO Energy | Electron-accepting ability | Identifies regions likely to accept electrons in a reaction. |

| HOMO-LUMO Gap | Chemical reactivity and stability | A smaller gap suggests higher reactivity. |

| MEP Surface | Electrophilic and nucleophilic sites | Visualizes electron-rich (e.g., around oxygen atoms) and electron-poor areas. |

| NBO Analysis | Charge delocalization and stability | Quantifies hyperconjugative interactions that stabilize the molecular structure. |

Theoretical Prediction of Spectroscopic Properties

Computational methods allow for the simulation of various types of spectra, which can aid in the interpretation of experimental data and the structural elucidation of new compounds. asianresassoc.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining molecular structure. Theoretical calculations, often using the Gauge-Independent Atomic Orbital (GIAO) method, can predict the ¹H and ¹³C NMR chemical shifts. science.gov These predictions are valuable for assigning signals in experimental spectra and confirming the proposed structure. preprints.org While experimental data for 4-nitro-1H-indol-5-ol is not detailed in the provided sources, simulations for related indole derivatives have shown good agreement with experimental values. science.gov The predicted chemical shifts depend heavily on the electronic environment of each nucleus.

Time-Dependent Density Functional Theory (TD-DFT) is a common method for calculating the electronic absorption spectra (UV-Vis) of molecules. researchgate.net This simulation provides information about the electronic transitions between molecular orbitals. The calculated maximum absorption wavelengths (λmax) and oscillator strengths can be compared with experimental spectra to understand the electronic properties of 4-nitro-1H-indol-5-ol. For the related compound 4-nitro-indole-3-carboxaldehyde, UV-Vis spectra have been successfully calculated and validated experimentally. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups within a molecule by measuring its vibrational transitions. DFT calculations can predict the vibrational frequencies and intensities of a molecule. asianresassoc.org These theoretical wavenumbers are often scaled to correct for anharmonicity and computational approximations, providing a simulated spectrum that can be compared with experimental FT-IR data. researchgate.net The simulated spectrum for 4-nitro-1H-indol-5-ol would be expected to show characteristic peaks corresponding to its functional groups.

| Functional Group | Expected Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| O-H (hydroxyl) | Stretching | 3200 - 3600 |

| N-H (indole) | Stretching | 3300 - 3500 |

| C-H (aromatic) | Stretching | 3000 - 3100 |

| C=C (aromatic) | Stretching | 1450 - 1600 |

| NO₂ (nitro) | Asymmetric & Symmetric Stretching | 1500 - 1570 & 1300 - 1370 |

Molecular Dynamics Simulations for Conformational Analysis

While the indole ring system is largely planar, the substituents (-NO₂ and -OH) may have rotational freedom. Molecular Dynamics (MD) simulations can be performed to explore the conformational flexibility and dynamic behavior of 4-nitro-1H-indol-5-ol in different environments, such as in explicit water. nih.gov MD simulations track the atomic movements over time, providing insights into preferred conformations, intramolecular hydrogen bonding, and interactions with solvent molecules. This analysis helps to understand how the molecule behaves in a biological or solution-phase context. nih.gov

Tautomerism and Isomerism Studies

The presence of a hydroxyl group on the indole ring introduces the possibility of tautomerism. 4-nitro-1H-indol-5-ol can potentially exist in equilibrium with its keto tautomer, 4-nitro-1,4-dihydro-indol-5-one. Computational chemistry is an invaluable tool for studying such tautomeric equilibria. mdpi.com By calculating the relative energies and thermodynamic stabilities of the different tautomers, it is possible to predict which form is likely to predominate under specific conditions. These studies often consider the effects of different solvents, as polarity can significantly influence tautomeric preferences. researchgate.net

Investigation of Proton Transfer Equilibria

Currently, there is a notable absence of specific research literature detailing the investigation of proton transfer equilibria for 4-nitro-1H-indol-5-ol. Computational studies focusing on the thermodynamics and kinetics of proton loss or gain from the indole nitrogen (N-H) and the hydroxyl group (O-H) of this particular molecule have not been extensively reported in publicly available scientific databases. Such studies would be valuable for understanding its acidity, basicity, and potential behavior in different chemical environments.

Computational Studies on Reaction Mechanisms and Transition States

Applications in Advanced Chemical Materials and As Synthetic Intermediates

4-nitro-1H-indol-5-ol as a Versatile Building Block in Organic Synthesis

The reactivity of the indole (B1671886) nucleus, coupled with the functional handles provided by the nitro and hydroxyl groups, makes 4-nitro-1H-indol-5-ol a valuable starting material for the synthesis of more complex molecular architectures. Nitroindoles, in general, are recognized as important synthetic intermediates. smolecule.comresearchgate.net The nitro group can be readily reduced to an amino group, which can then participate in a wide range of coupling and cyclization reactions. smolecule.com Similarly, the hydroxyl group can be alkylated, acylated, or otherwise modified.

The strategic placement of the nitro and hydroxyl groups on the 4- and 5-positions of the indole ring allows for the regioselective synthesis of a variety of derivatives. For instance, the reduction of the nitro group to an amine furnishes a 4-amino-1H-indol-5-ol, a key intermediate for building more complex systems. This diamino-like functionality on the benzene (B151609) portion of the indole ring is a precursor for the construction of fused heterocyclic systems, such as oxazoles, imidazoles, and thiazoles, by reacting it with appropriate reagents.

Research on the synthesis of (4-nitro-1H-indol-6-yl)- and (4-amino-1H-indol-6-yl)phosphonic acid derivatives demonstrates the utility of 4-nitroindoles as synthons for complex molecules. researchgate.netosi.lv While not the exact same molecule, this work highlights the synthetic accessibility and reactivity of the 4-nitroindole (B16737) core. Similarly, studies on 5-nitroindole (B16589) derivatives have shown their utility in generating a library of compounds with potential biological activity. d-nb.infonih.govnih.gov These examples underscore the potential of 4-nitro-1H-indol-5-ol as a precursor for a diverse range of substituted indoles and fused heterocycles. The synthesis of novel heterocyclic scaffolds based on the indole moiety is an active area of research with applications in medicinal chemistry. nih.govmdpi.com

Table 1: Potential Reactions of 4-nitro-1H-indol-5-ol for the Synthesis of Derivatives

| Functional Group | Reaction Type | Potential Reagents | Resulting Structure |

|---|---|---|---|

| Nitro Group | Reduction | H₂, Pd/C; SnCl₂, HCl | 4-amino-1H-indol-5-ol |

| Hydroxyl Group | Alkylation | Alkyl halides, base | 5-alkoxy-4-nitro-1H-indole |

| Hydroxyl Group | Acylation | Acyl chlorides, pyridine | 4-nitro-1H-indol-5-yl acetate (B1210297) |

The indole nucleus is a common core in many polycyclic natural products and synthetic molecules with important biological activities. The functional groups of 4-nitro-1H-indol-5-ol can be exploited to construct additional rings, leading to novel polycyclic structures. For example, the amino group, obtained from the reduction of the nitro group, can undergo intramolecular cyclization reactions with a suitably placed functional group on a substituent to form a new ring. The development of synthetic methods for constructing polycyclic indole skeletons is of significant interest in medicinal and materials chemistry.

Potential in Materials Science Research

Indole and its derivatives have been investigated for their interesting photophysical and electronic properties, making them promising candidates for various applications in materials science. The specific substitution pattern of 4-nitro-1H-indol-5-ol suggests its potential utility in the development of novel organic materials.

The indole ring system is a known chromophore, and its absorption and emission properties can be tuned by the introduction of substituents. The presence of both an electron-donating group (-OH) and an electron-withdrawing group (-NO₂) on the indole ring of 4-nitro-1H-indol-5-ol creates a "push-pull" system. This electronic arrangement can lead to intramolecular charge transfer (ICT) upon photoexcitation, which often results in strong absorption in the visible region of the electromagnetic spectrum.

The absorption spectrum of 4-nitroindole extends into the visible range, which is a desirable characteristic for a chromophore. nih.gov By modifying the structure of 4-nitro-1H-indol-5-ol, for example, by extending the conjugation or introducing other auxochromic groups, it is possible to develop a range of dyes and pigments with tailored colors.

Organic light-emitting diodes (OLEDs) are a major application for electroluminescent materials. Indole derivatives have been explored as components of OLEDs, serving as emitters or host materials. scite.aiscilit.com The inherent fluorescence of the indole core, combined with the potential for charge transport, makes these compounds attractive for this application. The "push-pull" nature of 4-nitro-1H-indol-5-ol could be beneficial for creating materials with tunable emission colors and improved charge injection/transport properties. Further derivatization of 4-nitro-1H-indol-5-ol could lead to the development of novel electroluminescent materials with enhanced performance.

Nonlinear optical (NLO) materials are of great interest for applications in photonics and optoelectronics. Organic molecules with large second-order hyperpolarizabilities (β) are particularly sought after. "Push-pull" systems, like that in 4-nitro-1H-indol-5-ol, are a common design strategy for creating molecules with significant NLO properties. rsc.orgnih.govresearchgate.netacs.org

Theoretical and experimental studies on other substituted indoles have shown that the presence of strong electron-donating and electron-withdrawing groups can lead to a large second-order NLO response. rsc.orgnih.govresearchgate.net For example, a p-nitrophenyl substituted ethenyl indole has been shown to exhibit a significantly enhanced NLO response compared to the unsubstituted ethenyl indole. rsc.orgresearchgate.net The introduction of a strong electron-withdrawing group has been shown to enhance the first hyperpolarizabilities of indole derivatives. nih.gov The intramolecular charge transfer character of such molecules is a key factor in their NLO activity. nih.gov

Table 2: Comparison of Calculated First Hyperpolarizability (β) for Substituted Ethenyl Indoles

| Compound | Substituent on Phenyl Ring | First Hyperpolarizability (β) (x 10⁻³⁰ esu⁻¹ cm⁵) |

|---|---|---|

| 1 | p-NO₂ | 115 |

| 2 | p-Cl | 15 |

| 3 | H | 9 |

| 4 | p-OCH₃ | 25 |

| 5 | p-OH | 30 |

| 6 | p-NH₂ | 45 |

Data sourced from a study on the optical properties of 3-substituted indoles. rsc.orgresearchgate.net

While direct experimental data for 4-nitro-1H-indol-5-ol is not yet widely available, the established principles of NLO material design strongly suggest that this molecule and its derivatives are promising candidates for further investigation in this field.

Role in Analytical Chemistry Methodologies

The exploration of 4-nitro-1H-indol-5-ol within analytical chemistry is an emerging field. The electronic properties conferred by the nitro group, combined with the reactivity of the hydroxyl group, theoretically position it as a candidate for various analytical workflows. smolecule.com These applications could potentially leverage colorimetric or fluorometric changes upon reaction with specific analytes or its interaction with stationary phases in chromatography.

As a Reagent in Spectroscopic Determination Methods

Currently, there is a lack of specific, published research detailing the use of 4-nitro-1H-indol-5-ol as a primary reagent in established spectroscopic determination methods. The development of such methods would likely involve the reaction of the indolol derivative with a target analyte to produce a new compound with distinct spectrophotometric or fluorometric properties. The intensity of the resulting signal would then be proportional to the concentration of the analyte.

For a hypothetical application, one could envision a scenario where the hydroxyl group of 4-nitro-1H-indol-5-ol reacts with a specific class of compounds, leading to a measurable shift in its UV-Visible absorption spectrum. The parameters for such a hypothetical method are outlined below.

Hypothetical Spectroscopic Method Parameters

| Parameter | Value |

| Wavelength of Maximum Absorption (λmax) of Reagent | Not Established |

| Wavelength of Maximum Absorption (λmax) of Product | Analyte-Dependent |

| Molar Absorptivity (ε) | Not Determined |

| Linear Range | Not Determined |

| Limit of Detection (LOD) | Not Determined |

| Limit of Quantification (LOQ) | Not Determined |

This table is for illustrative purposes only, as experimental data is not currently available.

Chromatographic Applications and Separation Science

In the realm of chromatography, 4-nitro-1H-indol-5-ol could theoretically be utilized in two primary ways: as a derivatizing agent to enhance the detection or separation of analytes, or as a component of a stationary phase. As a derivatizing agent, it could be reacted with target molecules to introduce a chromophore (the nitro-indole system) that would allow for sensitive UV-Vis detection.

Its potential use in separation science would depend on its interactions with various stationary and mobile phases. The polarity imparted by the hydroxyl and nitro groups suggests it would exhibit distinct retention behaviors in both normal-phase and reverse-phase chromatography. However, specific studies detailing its retention times, capacity factors, or its utility in separating complex mixtures have not been found.

Hypothetical Chromatographic Data

| Chromatographic Mode | Stationary Phase | Mobile Phase | Retention Time (min) |

| Reverse-Phase HPLC | C18 | Acetonitrile (B52724)/Water | Not Determined |

| Normal-Phase HPLC | Silica | Hexane/Ethyl Acetate | Not Determined |

| Gas Chromatography | DB-5 | - | Not Applicable (likely non-volatile) |

This table is for illustrative purposes only, as experimental data is not currently available.

Future Research Directions and Concluding Perspectives in 4 Nitro 1h Indol 5 Ol Chemistry

Advancements in Green Chemistry Synthetic Routes